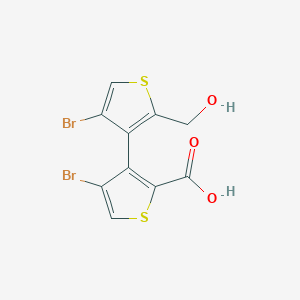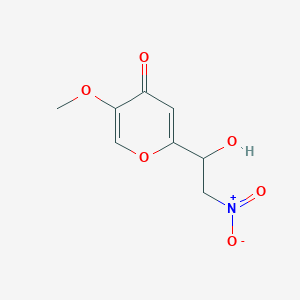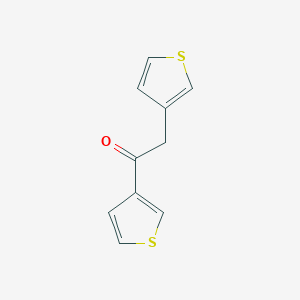
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiophene ring, which is known for its unique properties and diverse applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. It is also known to exhibit antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and improve insulin sensitivity. It has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde in lab experiments include its high yield of synthesis, stability, and versatility in various reactions. However, its limitations include its toxicity and potential for environmental harm, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde. Some of these include:
1. Investigation of its mechanism of action and its interactions with biological molecules.
2. Development of new synthetic methods for the production of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde.
3. Exploration of its potential applications in the fields of materials science and electrochemistry.
4. Investigation of its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
5. Study of its environmental impact and development of methods for its safe disposal.
Conclusion:
In conclusion, 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a versatile and important compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and impact on the environment and human health.
Métodos De Síntesis
The synthesis of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde involves the reaction of 2-acetyl-4-methylthiophene and 2-bromo-4-methylthiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a fluorescent probe in biochemical assays and as an electrochemical sensor for the detection of heavy metals in water.
Propiedades
IUPAC Name |
3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBVHZWXSNVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)


![3-Iodo-2-[2-(4-iodo-3-thienyl)vinyl]thiophene](/img/structure/B428704.png)
![3-Iodo-2-[2-(3-iodo-2-thienyl)vinyl]thiophene](/img/structure/B428705.png)





![5,5'-Bis[3-methyl-2-nitrothiophene]](/img/structure/B428715.png)
![3,3'-Bis[4-iodo-2-methylthiophene]](/img/structure/B428717.png)

